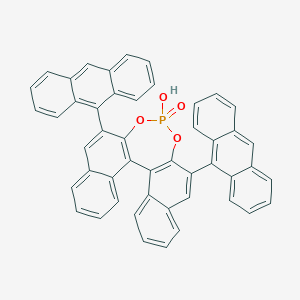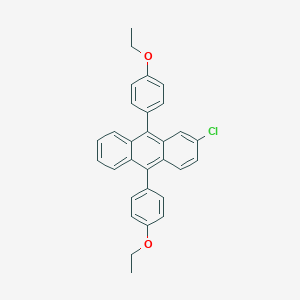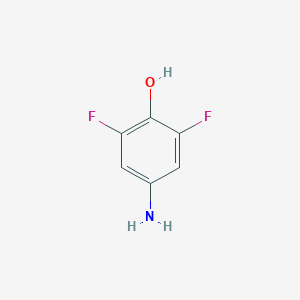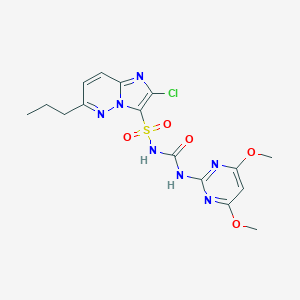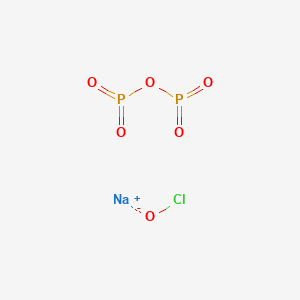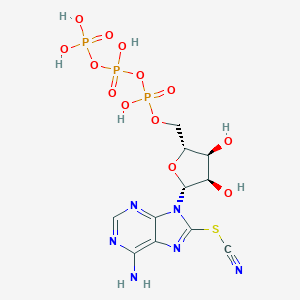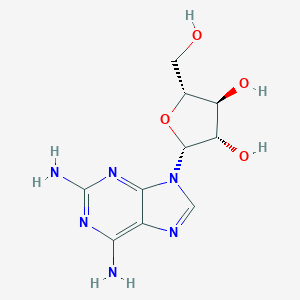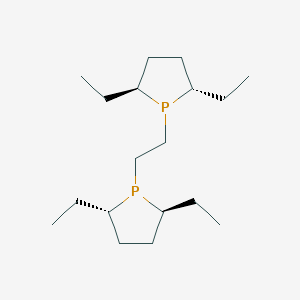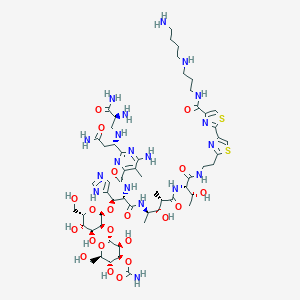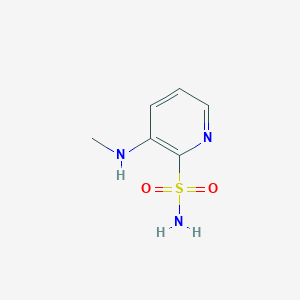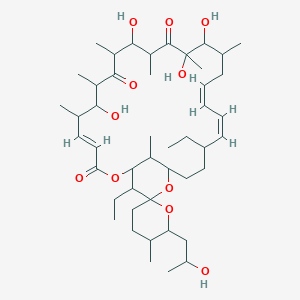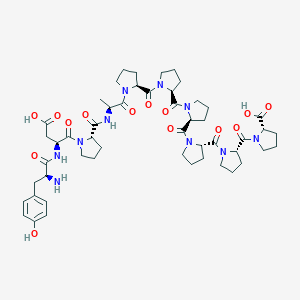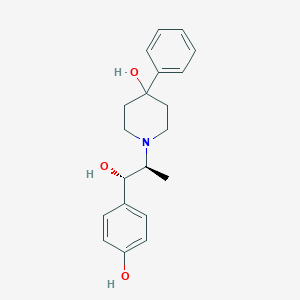
1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as 1-(3-chloro-1-buten-2-yl)-2,4-difluorobenzene and has the chemical formula C10H8ClF2. In
Wirkmechanismus
The mechanism of action of 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene is not well understood. However, it is believed to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and is believed to be able to reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have analgesic properties and is believed to be able to reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has a relatively long shelf life and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care must be taken when handling this compound, and proper safety precautions must be followed.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene. One potential area of research is the development of new drugs and pharmaceuticals based on this compound. Additionally, this compound could be studied further to better understand its mechanism of action and potential applications in various fields of scientific research. Finally, future research could focus on the synthesis of new compounds based on 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene with improved properties and potential applications.
Synthesemethoden
The synthesis of 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene can be achieved through a multi-step reaction process. The first step involves the reaction of 3-chloro-1-buten-2-ol with sodium hydride in the presence of dimethylformamide (DMF) to form 3-chloro-1-buten-2-yl sodium salt. The second step involves the reaction of 3-chloro-1-buten-2-yl sodium salt with 2,4-difluorobenzene in the presence of palladium catalyst to form 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic synthesis. It can be used as a starting material for the synthesis of other organic compounds. Additionally, this compound has been studied for its potential use in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
126917-44-0 |
|---|---|
Produktname |
1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene |
Molekularformel |
C10H9ClF2 |
Molekulargewicht |
202.6282664 |
IUPAC-Name |
1-(3-chlorobut-1-en-2-yl)-2,4-difluorobenzene |
InChI |
InChI=1S/C10H9ClF2/c1-6(7(2)11)9-4-3-8(12)5-10(9)13/h3-5,7H,1H2,2H3 |
InChI-Schlüssel |
HUBSGDKELUJNGA-UHFFFAOYSA-N |
SMILES |
CC(C(=C)C1=C(C=C(C=C1)F)F)Cl |
Kanonische SMILES |
CC(C(=C)C1=C(C=C(C=C1)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



